molecular formula C7H6IN3 B8498362 7-Iodo-5-aminobenzimidazole CAS No. 177843-75-3

7-Iodo-5-aminobenzimidazole

Cat. No.: B8498362
CAS No.: 177843-75-3
M. Wt: 259.05 g/mol
InChI Key: RPIRCGZYFRNEEO-UHFFFAOYSA-N
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Description

7-Iodo-5-aminobenzimidazole is a useful research compound. Its molecular formula is C7H6IN3 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
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Properties

CAS No.

177843-75-3

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

7-iodo-3H-benzimidazol-5-amine

InChI

InChI=1S/C7H6IN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11)

InChI Key

RPIRCGZYFRNEEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10 g of SnCl2.2H2O and 20 ml of HCl was added into 2,4-dinitro-6-iodoaniline (4.1 g, 13 mmol) and resulting reaction mixture was stirred at reflux for 48 h. The reaction mixture was then basified by adding 15% aq. NaOH and extracted with CHCl3 several times. Combined extracts ere dried over MgSO4 and concentrated in vacuo, yielding oily residue which was subjected to column chromatography (5% MeOH/EtOAc) to yield 1.1 g (4.4 mmol, 33%) of the amine. The amine was stirred at ref lux in 10 ml of formic acid and 10 ml of acetic anhydride for 12 h. The reaction mixture was concentrated in vacuo to yield an oily residue which was stirred in 30 ml of HCl sat'd EtOH for 2 h. The oily reaction mixture after concentration was subjected to column chromatography (5% NH, sat'd MeOH/EtOAc) to provide 0.69 g (2.7 mmol,60%) of the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
33%

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